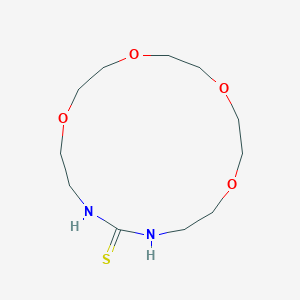![molecular formula C18H16N2S4 B188302 Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis- CAS No. 130537-88-1](/img/structure/B188302.png)
Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-, also known as BTBT, is a heterocyclic organic compound that has been widely studied for its potential applications in various scientific research fields. It is a sulfur-containing compound that is commonly used as a building block in the synthesis of other organic compounds. In
Mecanismo De Acción
The mechanism of action of Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis- is not fully understood, but it is believed to act as a π-conjugated system with electron-donating and electron-withdrawing properties. It has been found to exhibit good charge transport properties and has been used as an electron-transporting material in organic electronic devices.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-. However, it has been found to be non-toxic and non-carcinogenic in animal studies. It has also been found to exhibit low toxicity in aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis- in lab experiments is its versatility as a building block in the synthesis of other organic compounds. It has also been found to exhibit good charge transport properties, making it useful in electronic devices. However, one limitation is its limited solubility in common organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-. One area of research is the development of new synthesis methods for Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis- and its derivatives. Another area of research is the exploration of its potential applications in other scientific research fields, such as biomedicine and energy storage. Additionally, further research is needed to fully understand its mechanism of action and its potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis- can be achieved through a variety of methods, including the reaction of 2-mercaptobenzothiazole with 1,4-dibromobutane in the presence of a base, such as potassium carbonate, or the reaction of 2-mercaptobenzothiazole with 1,4-dichlorobutane in the presence of a base and a solvent, such as dimethylformamide. Other methods include the reaction of 2-mercaptobenzothiazole with 1,4-diiodobutane or the reaction of 2-mercaptobenzothiazole with 1,4-dibromo-2-butene.
Aplicaciones Científicas De Investigación
Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis- has been found to have potential applications in various scientific research fields, including organic electronics, optoelectronics, and photovoltaics. It has been used as a building block in the synthesis of organic semiconductors for use in electronic devices, such as organic field-effect transistors and organic light-emitting diodes. Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis- has also been used in the synthesis of organic photovoltaic materials for use in solar cells.
Propiedades
Número CAS |
130537-88-1 |
|---|---|
Nombre del producto |
Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis- |
Fórmula molecular |
C18H16N2S4 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
2-[4-(1,3-benzothiazol-2-ylsulfanyl)butylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H16N2S4/c1-3-9-15-13(7-1)19-17(23-15)21-11-5-6-12-22-18-20-14-8-2-4-10-16(14)24-18/h1-4,7-10H,5-6,11-12H2 |
Clave InChI |
IBGOKHZTPKJQAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCCSC3=NC4=CC=CC=C4S3 |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SCCCCSC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)




